molecular formula C16H15BrO2 B14392195 4-Bromo-4'-ethenyl-2,5-dimethoxy-1,1'-biphenyl CAS No. 88598-32-7

4-Bromo-4'-ethenyl-2,5-dimethoxy-1,1'-biphenyl

Cat. No.: B14392195
CAS No.: 88598-32-7
M. Wt: 319.19 g/mol
InChI Key: ZINIAONXMYXUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4’-ethenyl-2,5-dimethoxy-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom, an ethenyl group, and two methoxy groups attached to a biphenyl structure. The molecular formula of this compound is C16H15BrO2, and it has a molecular weight of 319.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-ethenyl-2,5-dimethoxy-1,1’-biphenyl can be achieved through several synthetic routesThe reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-ethenyl-2,5-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation Reactions: The ethenyl group can undergo oxidation to form corresponding epoxides or aldehydes.

    Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted biphenyl derivatives.

    Oxidation Reactions: Products include epoxides, aldehydes, and carboxylic acids.

    Reduction Reactions: Products include ethyl-substituted biphenyl derivatives.

Scientific Research Applications

4-Bromo-4’-ethenyl-2,5-dimethoxy-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-ethenyl-2,5-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine atom and ethenyl group can influence its binding affinity and selectivity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4’-ethenyl-2,5-dimethoxy-1,1’-biphenyl is unique due to its biphenyl core structure combined with the specific substitution pattern of bromine, ethenyl, and methoxy groups. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

88598-32-7

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

1-bromo-4-(4-ethenylphenyl)-2,5-dimethoxybenzene

InChI

InChI=1S/C16H15BrO2/c1-4-11-5-7-12(8-6-11)13-9-16(19-3)14(17)10-15(13)18-2/h4-10H,1H2,2-3H3

InChI Key

ZINIAONXMYXUEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CC=C(C=C2)C=C)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.